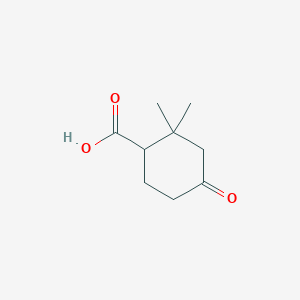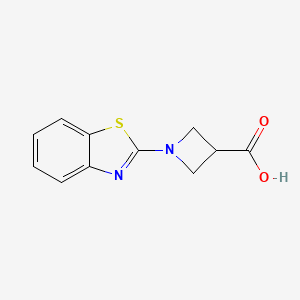methanone CAS No. 1031615-08-3](/img/structure/B1522650.png)
[2-(3-Fluorophenyl)-1-pyrrolidinyl](5-methyl-3-isoxazolyl)methanone
Overview
Description
2-(3-Fluorophenyl)-1-pyrrolidinyl](5-methyl-3-isoxazolyl)methanone, commonly known as 3-FPM, is a novel psychoactive substance (NPS) belonging to the class of substituted phenylethylamines. It is an analog of the well-known stimulant drug phenmetrazine, and has been sold as a designer drug on the internet since 2017. 3-FPM is a synthetic molecule, and has been studied for its potential applications in scientific research and laboratory experiments.
Scientific Research Applications
Formulation Development for Poorly Water-Soluble Compounds
Compounds like [(R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone, similar in structure to the one , are used in developing formulations for poorly water-soluble drugs. These formulations are critical for successful toxicological and early clinical evaluation (Burton et al., 2012).
Synthesis and Structural Analysis
Studies have been conducted on similar compounds involving the synthesis of boric acid ester intermediates with benzene rings, confirmed by techniques like FTIR, NMR spectroscopy, and mass spectrometry. This research also involves crystallographic and conformational analyses using density functional theory (DFT) (Huang et al., 2021).
Anticonvulsant Agents
Derivatives of compounds with similar structures, like (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone, have been synthesized and evaluated for their anticonvulsant activities. These studies are crucial for developing new treatments for epilepsy (Malik & Khan, 2014).
Antimycobacterial Activity
Research on derivatives of similar compounds has also been conducted in the field of antimicrobial activity. These compounds have shown promising results against various strains of bacteria and fungi, providing potential new avenues for treating infectious diseases (Ali & Yar, 2007).
Development of Precipitation-Resistant Solutions
The development of solubilized, precipitation-resistant formulations of compounds like [(R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone is vital for achieving in vivo blood levels often required for successful early clinical evaluation of poorly soluble compounds. This research helps in overcoming the challenges posed by the poor solubility of many potential drug candidates (Burton et al., 2012).
Serotonin Receptor Activation for Neuropathic Pain
Research involving compounds like (3-chloro-4-fluoro-phenyl)-[4-fluoro-4-[[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl]piperidin-1-yl]-methanone (F 13640) has shown that high-efficacy 5-HT(1A) receptor activation can produce significant analgesia in neuropathic pain models. This discovery opens up new possibilities for treating chronic pain conditions (Colpaert et al., 2004).
properties
IUPAC Name |
[2-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-8-13(17-20-10)15(19)18-7-3-6-14(18)11-4-2-5-12(16)9-11/h2,4-5,8-9,14H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSPICNSSVNHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC2C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




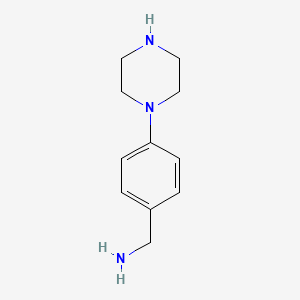
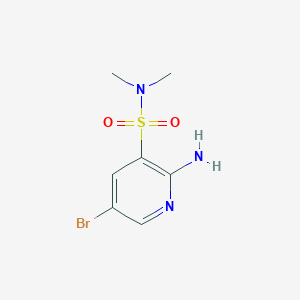
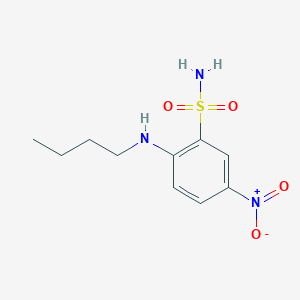
![2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B1522571.png)


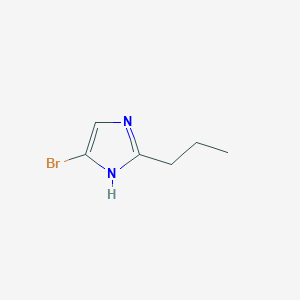
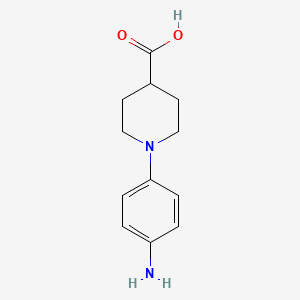

![2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1522586.png)

